molecular formula C9H16N2O3 B12521702 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole CAS No. 657395-94-3

2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole

Cat. No.: B12521702
CAS No.: 657395-94-3
M. Wt: 200.23 g/mol
InChI Key: YNJMGHVGKARWDO-UHFFFAOYSA-N
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Description

2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a methoxyethoxyethoxy group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole typically involves the reaction of imidazole with a suitable alkylating agent. One common method is the reaction of imidazole with 2-(2-methoxyethoxy)ethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyethoxyethoxy group can enhance the solubility and bioavailability of the compound, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-benzimidazole
  • 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-pyrazole
  • 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-triazole

Uniqueness

2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxyethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from similar compounds.

Properties

CAS No.

657395-94-3

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxymethyl]-1H-imidazole

InChI

InChI=1S/C9H16N2O3/c1-12-4-5-13-6-7-14-8-9-10-2-3-11-9/h2-3H,4-8H2,1H3,(H,10,11)

InChI Key

YNJMGHVGKARWDO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC1=NC=CN1

Origin of Product

United States

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